molecular formula C7H8FNOS B1441547 3-Fluoro-4-methanesulfinylaniline CAS No. 1354961-97-9

3-Fluoro-4-methanesulfinylaniline

Cat. No.: B1441547
CAS No.: 1354961-97-9
M. Wt: 173.21 g/mol
InChI Key: ZKRMITDYKJNEHC-UHFFFAOYSA-N
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Description

3-Fluoro-4-methanesulfinylaniline: is an organic compound with the molecular formula C7H8FNOS and a molecular weight of 173.21 g/mol . It is characterized by the presence of a fluorine atom at the third position and a methanesulfinyl group at the fourth position on the aniline ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methanesulfinylaniline typically involves the introduction of the fluorine and methanesulfinyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The methanesulfinyl group can be introduced through oxidation of a corresponding thioether precursor .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes . These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methanesulfinylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-methanesulfinylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methanesulfinylaniline involves its interaction with specific molecular targets. The fluorine atom and methanesulfinyl group can influence the compound’s electronic properties , affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways , making it a valuable compound for research in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-methanesulfinylaniline is unique due to the presence of both the fluorine atom and methanesulfinyl group, which confer distinct electronic and steric properties . These properties make it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

3-fluoro-4-methylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(10)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRMITDYKJNEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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